molecular formula C8H5ClN2O2 B13328046 5-Chloro-3-methyl-2-nitrobenzonitrile

5-Chloro-3-methyl-2-nitrobenzonitrile

Cat. No.: B13328046
M. Wt: 196.59 g/mol
InChI Key: ZMWSQXACSPRXNR-UHFFFAOYSA-N
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Description

Product Overview 5-Chloro-3-methyl-2-nitrobenzonitrile is a nitroaromatic compound with the CAS Registry Number 1804888-90-1 . It has a molecular formula of C 8 H 5 ClN 2 O 2 and a molecular weight of 196.59 g/mol . This compound is a solid supplied for research and development purposes. Chemical Features and Research Value This compound integrates three distinct functional groups—a nitrile, a nitro group, and a chlorine atom—on a benzene ring additionally substituted with a methyl group. This combination makes it a versatile intermediate in organic synthesis . The presence of an ortho-nitro group relative to the nitrile function is a key structural feature, which can lead to specific intramolecular interactions that influence the compound's reactivity and physical structure . Researchers value such structures as building blocks for synthesizing more complex molecules, particularly in medicinal chemistry and materials science. Potential applications include its use as a precursor in the synthesis of heterocycles, agrochemicals, and pharmaceuticals, although specific applications are subject to ongoing research. Handling and Safety This product is intended for research use only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

5-chloro-3-methyl-2-nitrobenzonitrile

InChI

InChI=1S/C8H5ClN2O2/c1-5-2-7(9)3-6(4-10)8(5)11(12)13/h2-3H,1H3

InChI Key

ZMWSQXACSPRXNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C#N)Cl

Origin of Product

United States

Chemical Properties of 5 Chloro 3 Methyl 2 Nitrobenzonitrile

While extensive experimental data for 5-Chloro-3-methyl-2-nitrobenzonitrile is not widely available in peer-reviewed literature, its fundamental chemical identifiers have been established. Other physical properties can be estimated based on its molecular structure and comparison with related isomers.

Reactivity and Mechanistic Studies of 5 Chloro 3 Methyl 2 Nitrobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides and related compounds. This process involves the substitution of a leaving group on an aromatic ring by a nucleophile, proceeding through a distinct addition-elimination mechanism.

The feasibility of an SNAr reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. For the reaction to proceed, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs). youtube.com In the structure of 5-chloro-3-methyl-2-nitrobenzonitrile, both the nitro (-NO₂) and nitrile (-C≡N) groups function as potent EWGs. These groups activate the benzene (B151609) ring towards nucleophilic attack by delocalizing the negative charge of the intermediate complex through resonance. youtube.comvulcanchem.com

The position of these activating groups relative to the leaving group (the chlorine atom) is critical. The SNAr mechanism is most efficient when EWGs are located at the ortho and/or para positions to the leaving group, as this allows for direct resonance stabilization of the negative charge on the carbons in the ring. youtube.com In this compound, the chloro group is at C5, while the primary activating groups, nitro and nitrile, are at C2 and C1, respectively. Both activating groups are meta to the chlorine atom. This meta-positioning provides less stabilization for the reaction intermediate compared to an ortho or para arrangement, which generally results in slower reaction rates. wikipedia.org Nevertheless, the combined electron-withdrawing power of the nitro, nitrile, and chloro substituents renders the aromatic ring sufficiently electron-poor to undergo SNAr reactions under appropriate conditions. vulcanchem.com

In appropriately substituted aromatic systems, both halogen atoms and nitro groups can function as leaving groups in SNAr reactions. researchgate.net The relative leaving group ability is influenced by factors such as the stability of the departing anion, the nature of the nucleophile, and specific reaction conditions. Halide ions are generally excellent leaving groups due to their high electronegativity and stability as anions. The nitro group can also be displaced, particularly in highly activated systems or under specific thermal or photochemical conditions. researchgate.net

For this compound, the chlorine atom at position 5 is the more conventional and typically more reactive leaving group for SNAr reactions. Nucleophilic displacement of the nitro group is considered less common but remains a potential, competitive pathway depending on the chosen nucleophile and reaction parameters.

The regioselectivity of SNAr reactions on this compound is directed by the positions of the substituents. Nucleophilic attack will preferentially occur at the carbon atom bearing the best leaving group, which is C5, bonded to the chlorine atom.

The kinetics of SNAr reactions are generally understood to proceed via a two-step mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com

Step 1 (Rate-determining): The nucleophile attacks the carbon atom attached to the leaving group, forming the tetrahedral Meisenheimer complex. The negative charge is delocalized across the aromatic ring and the electron-withdrawing substituents. researchgate.net

Step 2 (Fast): The leaving group departs, restoring the aromaticity of the ring and forming the final product.

Table 1: Summary of Kinetic and Mechanistic Principles for SNAr Reactions. This table outlines the generally accepted kinetic and mechanistic details for SNAr reactions, which are applicable to this compound.

Transformations of the Nitrile Group

The nitrile functionality is a versatile precursor for several important chemical groups, primarily through hydrolysis and reduction pathways.

The nitrile group (-C≡N) of this compound can be hydrolyzed under both acidic and basic conditions to yield a carboxylic acid. vulcanchem.com This transformation proceeds via an amide intermediate. youtube.com

Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide lead to the corresponding carboxylic acid, 5-chloro-3-methyl-2-nitrobenzoic acid.

Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. youtube.com The resulting intermediate is protonated by water to form the amide. With sufficient heat or prolonged reaction times, the amide can be further hydrolyzed to the carboxylate salt, which upon acidic workup gives the final carboxylic acid. youtube.com Under milder basic conditions, the reaction can sometimes be stopped at the amide stage, yielding 5-chloro-3-methyl-2-nitrobenzamide. youtube.com

Table 2: Products of Nitrile Group Hydrolysis. This table summarizes the expected products from the hydrolysis of this compound under different reaction conditions.

The nitrile group can be reduced to a primary amine functionality (-CH₂NH₂). vulcanchem.com This transformation typically requires the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under specific conditions.

A significant consideration in the reduction of this compound is chemoselectivity. The molecule possesses another reducible group: the nitro (-NO₂) functionality. The nitro group is readily reduced to an amino group (-NH₂) by various reagents, including catalytic hydrogenation (e.g., H₂ over Pd, Pt, or Ni) and metal-acid systems (e.g., Fe/HCl). vulcanchem.comresearchgate.net

Achieving selective reduction of one group while leaving the other intact is a common challenge in organic synthesis.

Selective Nitro Reduction: Catalytic hydrogenation often preferentially reduces the nitro group over the nitrile and can also lead to hydrodechlorination (replacement of -Cl with -H). researchgate.net

Selective Nitrile Reduction: Protecting the nitro group or using specific reagents that favor nitrile reduction might be necessary to obtain the corresponding benzylamine.

Exhaustive Reduction: Using a powerful reducing agent like LiAlH₄ is likely to reduce both the nitrile and the nitro groups simultaneously.

Table 3: Potential Reduction Pathways. This table outlines the potential outcomes of reducing this compound with different types of reagents, highlighting the issue of chemoselectivity.

Cycloaddition Reactions for Heterocycle Formation (e.g., Tetrazole Synthesis)

The nitrile functional group in this compound serves as a key precursor for the synthesis of nitrogen-rich heterocyclic compounds, most notably tetrazoles. The primary route for this transformation is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. nih.govresearchgate.net This reaction involves the treatment of the nitrile with an azide (B81097) source, typically sodium azide (NaN₃), often in the presence of a catalyst.

The mechanism commences with the activation of the nitrile, which can be achieved through coordination with a Lewis acid or protonation by a Brønsted acid. youtube.com This activation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion. The subsequent steps involve the attack of the azide, followed by an intramolecular cyclization to form the five-membered tetrazole ring. youtube.com The formation of the stable, aromatic tetrazole ring provides the thermodynamic driving force for the reaction. youtube.com

Various catalytic systems have been developed to facilitate this transformation under milder conditions, improve yields, and reduce reaction times. These include both homogeneous and heterogeneous catalysts. For instance, metal salts like zinc chloride (ZnCl₂) or ammonium (B1175870) chloride (NH₄Cl) are commonly used. youtube.com More advanced catalytic systems employing transition metals such as copper, cobalt, and nickel have also been reported to show high efficiency. thieme-connect.comrsc.org The choice of solvent and reaction conditions can significantly influence the reaction outcome.

While specific studies on this compound are not extensively detailed in the available literature, the reactivity of structurally similar nitrobenzonitriles provides a strong precedent. For example, 4-acetamido-3-nitrobenzonitrile has been shown to produce the corresponding 1H-tetrazole in high yield through a [3+2] cycloaddition. thieme-connect.com The electron-withdrawing nature of the nitro and chloro substituents on the benzene ring of this compound is expected to enhance the electrophilicity of the nitrile carbon, thereby facilitating the cycloaddition reaction.

Table 1: Catalytic Systems for Tetrazole Synthesis from Nitriles

Catalyst System Reagents Solvent General Observations
Lewis/Brønsted Acid Sodium Azide, NH₄Cl DMF Traditional method, often requires elevated temperatures. youtube.com
Heterogeneous Cu(II) Sodium Azide N-Methyl-2-pyrrolidone Microwave-assisted protocol, efficient and environmentally benign. thieme-connect.com

Transformations of the Nitro Group

Reduction to Amine and Other Nitrogen-Containing Functional Groups

The nitro group of this compound is readily susceptible to reduction, providing a versatile pathway to various nitrogen-containing functional groups, most importantly the corresponding amine (5-chloro-3-methyl-2-aminobenzonitrile). The selective reduction of the nitro group in the presence of other reducible functionalities like the nitrile and the chloro group is a key consideration. niscpr.res.inorganic-chemistry.org

A wide array of reducing agents and methods can be employed for this transformation. wikipedia.org Catalytic hydrogenation is a common and efficient method, utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.orgmasterorganicchemistry.com This method is often clean and produces high yields.

Alternatively, reduction can be achieved using metals in acidic media, a classic method known as the Béchamp reduction. masterorganicchemistry.com Common systems include iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.com These methods are robust and tolerate a variety of functional groups. For instance, the use of zinc or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) has been shown to selectively reduce aromatic nitro groups at room temperature in the presence of halogens and methyl groups. niscpr.res.in Other reagents like sodium hydrosulfite or tin(II) chloride also effectively reduce nitroarenes. wikipedia.org

The reduction can also be stopped at an intermediate stage, such as the hydroxylamine, by using specific reagents like zinc dust in aqueous ammonium chloride or through electrolytic reduction. wikipedia.orgnih.gov These hydroxylamines can then be used in further synthetic transformations. nih.gov

Table 2: Selected Methods for Nitro Group Reduction

Reagent/Method Typical Conditions Product Key Features
Catalytic Hydrogenation (e.g., Pd/C, H₂) H₂ gas, solvent (e.g., Ethanol, Ethyl Acetate) Amine High yield, clean reaction, chemoselective. masterorganicchemistry.com
Metal/Acid (e.g., Fe/HCl) Reflux in acidic solution Amine Cost-effective, widely applicable industrial method. masterorganicchemistry.com
Zinc or Magnesium/Hydrazine Glyoxylate Room Temperature, solvent (e.g., Methanol) Amine Rapid, selective reduction in the presence of other reducible groups. niscpr.res.in

Denitrative Coupling Reactions

The nitro group in nitroarenes like this compound can function as a leaving group in various coupling reactions, a process known as denitrative coupling. eurekaselect.com This synthetic strategy allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the original nitro group. These reactions are typically catalyzed by transition metals. acs.org

Denitrative cross-coupling reactions provide an alternative to traditional methods that often rely on organohalides. A range of coupling partners can be utilized, including arylboronic acids (denitrative Suzuki-type coupling), phenols (for diaryl ether synthesis), and thiophenols (for diaryl sulfide (B99878) synthesis). acs.org Catalysts for these transformations often involve palladium, rhodium, or copper complexes. acs.org

For example, a proposed denitrative etherification of this compound with a phenol (B47542) would likely proceed via a copper- or palladium-catalyzed mechanism. The reaction often involves an oxidative addition of the C-NO₂ bond to a low-valent metal center, followed by reaction with the coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. acs.org Similarly, denitrative methylation has been achieved using trimethylboroxine (B150302) as the methyl source with a palladium catalyst. acs.org

Radical-induced denitrative couplings have also been explored, particularly for nitroalkenes, where a radical species adds to the nitro-bearing carbon, followed by the elimination of the nitrosyl radical. rsc.orgnih.gov While less common for nitroarenes, this mechanistic pathway highlights the diverse reactivity of the nitro group.

Vicarious Nucleophilic Substitution (VNS) Processes

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic rings, such as this compound. organic-chemistry.org In this reaction, a hydrogen atom is replaced by a nucleophile. The reaction is characteristic of electron-deficient arenes, with the nitro group acting as a strong activating group. organic-chemistry.org The VNS reaction proceeds with carbanions that bear a leaving group at the nucleophilic center (e.g., chloromethyl phenyl sulfone). organic-chemistry.org

The mechanism involves two main steps:

Addition: The carbanion adds to the aromatic ring at a position ortho or para to the nitro group, forming a σ-adduct (a Meisenheimer-type complex). For this compound, the potential sites for attack are the C-4 and C-6 positions.

Elimination: A base then induces a β-elimination of the leaving group from the σ-adduct, along with a proton from the ring, to restore aromaticity and yield the substituted product. organic-chemistry.org

The reaction typically requires a strong base (like potassium tert-butoxide) in a solvent such as DMF or DMSO, and more than two equivalents of the base are often necessary. organic-chemistry.org The VNS reaction is highly regioselective, with substitution occurring predominantly at the positions activated by the nitro group. In the case of this compound, a mixture of isomers resulting from substitution at the C-4 and C-6 positions would be expected. The VNS reaction offers a direct method for introducing alkyl or functionalized alkyl side chains onto the aromatic ring without the need for pre-functionalization. nih.gov

Transformations of the Methyl Group

Oxidative Transformations to Carboxylic Acid Derivatives

The methyl group at the C-3 position of this compound can be oxidized to a carboxylic acid, yielding 5-chloro-2-nitro-3-cyanobenzoic acid. This transformation is a common synthetic route for producing aromatic carboxylic acids from alkylarenes. organic-chemistry.org

The oxidation of a benzylic methyl group can be accomplished using a variety of strong oxidizing agents. Classic reagents include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or nitric acid under harsh conditions. reddit.com However, the presence of other sensitive functional groups on the ring necessitates careful selection of the oxidant and reaction conditions to ensure selectivity and avoid undesired side reactions.

More modern and selective methods often employ catalytic systems. For example, air or molecular oxygen can be used as the terminal oxidant in the presence of a transition metal catalyst, such as cobalt or manganese salts, often with a bromide initiator. google.com A patented process describes the selective air oxidation of one methyl group in 1,3-dimethyl-2-nitrobenzene (B148808) to prepare 3-methyl-2-nitrobenzoic acid, highlighting the feasibility of such selective transformations on related substrates. google.com Photochemical methods, using molecular oxygen and catalytic hydrobromic acid under photoirradiation, also provide a route for the direct oxidation of aromatic methyl groups to carboxylic acids. organic-chemistry.org

The resulting carboxylic acid derivative is a valuable intermediate for further synthesis, for example, through conversion to esters, amides, or acyl chlorides.

Table 3: Reagents for Oxidation of Benzylic Methyl Groups

Oxidizing System Typical Conditions Product Remarks
Potassium Permanganate (KMnO₄) Basic aqueous solution, heat Carboxylic Acid Strong, non-selective oxidant; may affect other groups.
Cobalt/Manganese Catalysts + O₂/Air High temperature and pressure, initiator (e.g., bromide) Carboxylic Acid Industrially relevant, allows for selective catalytic oxidation. google.com
CBr₄ / Blue LED Irradiation (400 nm) Carboxylic Acid Mild, metal-free aerobic oxidation. organic-chemistry.org

Halogenation of the Methyl Group

The methyl group of this compound can undergo halogenation, typically through a free-radical chain mechanism. This type of reaction, known as benzylic halogenation, is characteristic of alkyl-substituted aromatic compounds and is generally initiated by UV light or heat. wikipedia.orgyoutube.com The reaction proceeds through the formation of a benzylic radical, which is stabilized by resonance with the aromatic ring.

The presence of strong electron-withdrawing groups on the aromatic ring, such as the nitro (-NO₂), cyano (-CN), and chloro (-Cl) substituents in this compound, deactivates the aromatic ring towards electrophilic attack but also influences the stability of the benzylic radical. While these groups make free-radical halogenation of the methyl group more challenging compared to toluene, the reaction can be achieved under appropriate conditions. google.com High temperatures or the use of radical initiators are often necessary to facilitate the homolytic cleavage of the halogen molecule (e.g., Cl₂ or Br₂) to start the chain reaction. wikipedia.orgyoutube.com

Common reagents for this transformation include elemental chlorine (Cl₂) or bromine (Br₂) under UV irradiation, or N-bromosuccinimide (NBS) for selective benzylic bromination, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. youtube.com The reaction typically proceeds as follows:

Initiation: Homolytic cleavage of the halogenating agent to form halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from the methyl group to form a stabilized benzylic radical and a hydrogen halide. This benzylic radical then reacts with another molecule of the halogenating agent to form the halogenated product and a new halogen radical.

Termination: Combination of any two radical species to end the chain reaction. wikipedia.orgyoutube.com

The reaction can lead to mono-, di-, or tri-halogenated products on the methyl group, and the degree of substitution can be controlled by the reaction conditions and stoichiometry of the reagents.

Metal-Catalyzed Cross-Coupling Reactions

The structure of this compound offers two primary sites for metal-catalyzed cross-coupling reactions: the carbon-chlorine (C-Cl) bond and the carbon-nitro (C-NO₂) bond. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, significantly enhancing the molecular complexity and synthetic utility of the substrate.

Palladium and Copper-Catalyzed Arylation and Denitrative Coupling

Palladium-Catalyzed Arylation: The C-Cl bond at the 5-position is a viable site for traditional palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. In these reactions, a palladium(0) catalyst undergoes oxidative addition into the C-Cl bond, forming an arylpalladium(II) complex. This intermediate then participates in a catalytic cycle involving transmetalation (e.g., with a boronic acid in Suzuki coupling) or migratory insertion, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The efficiency of these couplings can be highly dependent on the choice of ligand, base, and solvent.

Denitrative Coupling: More recent advancements have established that the nitro group can serve as a leaving group in cross-coupling reactions, a process known as denitrative coupling. elsevierpure.comresearchgate.net This transformation is particularly effective for electron-deficient nitroarenes, making this compound a suitable candidate due to the electron-withdrawing nature of its other substituents. acs.org Both palladium and copper catalysts have been successfully employed for these reactions.

Copper-Catalyzed Denitrative Coupling: Copper catalysts, such as CuI or CuO nanoparticles, can facilitate the coupling of nitroarenes with various partners, including thiophenols and arylboronic acids. acs.org For instance, the coupling with thiophenols often proceeds in the presence of a base like K₂CO₃ in a solvent such as DMF. The proposed mechanism may involve the formation of a copper-thiolate species that reacts with the nitroarene. acs.org

Palladium-Catalyzed Denitrative Coupling: Palladium complexes, often supported by specific ligands like 2,2'-bipyridine, can catalyze the denitrative synthesis of diaryl ethers from nitroarenes and arylboronic acids. researchgate.net The mechanism is generally believed to involve the oxidative addition of the C-NO₂ bond to a Pd(0) center. researchgate.net

The table below summarizes representative conditions for these types of reactions based on studies of similar nitroarenes.

Coupling TypeCatalyst SystemCoupling PartnerBaseSolventTypical Product
Suzuki (C-Cl) Pd(OAc)₂ / Phosphine LigandArylboronic AcidK₂CO₃, Cs₂CO₃Toluene, Dioxane5-Aryl-3-methyl-2-nitrobenzonitrile
Denitrative Etherification (C-NO₂) ** CuO nanoparticlesArylboronic AcidCs₂CO₃DMF5-Chloro-3-methyl-2-aryloxybenzonitrile
Denitrative Thioetherification (C-NO₂) CuIThiophenolK₂CO₃DMF5-Chloro-3-methyl-2-(arylthio)benzonitrile
Denitrative Etherification (C-NO₂) **Pd Complex / 2,2'-BipyridineArylboronic AcidCs₂CO₃Dioxane/DMF5-Chloro-3-methyl-2-aryloxybenzonitrile

Carbon-Hydrogen Bond Activation Strategies

Carbon-hydrogen (C-H) bond activation represents a modern strategy for molecular functionalization that avoids the pre-functionalization of substrates (e.g., as halides or organometallics). For this compound, two main types of C-H bonds could be targeted: the sp³ C-H bonds of the methyl group and the sp² C-H bond on the aromatic ring at the C4 position.

Nitrile-Directed C-H Functionalization: The nitrile group is a known directing group in transition metal-catalyzed C-H activation. It can coordinate to a metal center (e.g., palladium) and direct the activation of an ortho C-H bond. In this molecule, the nitrile group could potentially direct the functionalization of the C-H bonds of the adjacent methyl group, leading to annulation or other transformations. Computational and experimental studies on other benzonitrile (B105546) derivatives have shown that a bimetallic palladium-silver coordination to the nitrile can facilitate such transformations. umich.edu

sp³ C-H Activation: Direct functionalization of the methyl group's C-H bonds can be achieved using palladium catalysis. For example, β-arylation of 8-aminoquinoline (B160924) amides has been well-established, and similar principles could be applied where a directing group guides the catalyst to activate a specific C-H bond on an alkyl chain. nih.gov

Aromatic C-H Activation: The C4-H bond is the only remaining C-H bond on the aromatic ring. Its direct functionalization would be challenging due to the sterically hindered environment and the electronic deactivation of the ring. However, specific catalytic systems designed for C-H activation on electron-poor arenes might enable its arylation, alkenylation, or other modifications.

Ligand Effects on Reaction Efficiency and Selectivity

The choice of ligand is crucial in metal-catalyzed cross-coupling reactions, as it directly influences the catalyst's stability, activity, and selectivity. enscm.fr Ligands modulate the electronic properties and steric environment of the metal center, which in turn affects the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. rsc.org

Electronic Effects: Electron-rich ligands (e.g., bulky alkylphosphines like P(t-Bu)₃ or N-heterocyclic carbenes, NHCs) can increase the electron density on the palladium center. This generally accelerates the rate of oxidative addition, which is often the rate-limiting step, particularly for less reactive C-Cl bonds. Conversely, electron-poor ligands can facilitate reductive elimination.

Steric Effects: Bulky ligands can promote reductive elimination and prevent catalyst decomposition pathways like β-hydride elimination. In the context of this compound, steric hindrance around the chloro and nitro groups is significant. Bulky ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), are often required to create a coordinatively unsaturated and reactive catalytic species that can access these sterically hindered sites. cam.ac.uk

Selectivity: Ligands can control the chemoselectivity between the C-Cl and C-NO₂ sites. For instance, a ligand that strongly promotes oxidative addition at C-Cl bonds might favor coupling at that position, while a different catalyst system might be required to selectively activate the C-NO₂ bond. Fine-tuning of the ligand and reaction conditions can allow for the selective functionalization of one site over the other in polyfunctionalized molecules. rsc.orgcam.ac.uk

The table below illustrates the general effects of different ligand classes on palladium-catalyzed cross-coupling reactions.

Ligand ClassKey CharacteristicsTypical Effect on ReactionExample Ligands
Trialkylphosphines Strongly electron-donating, bulkyPromotes oxidative addition, stabilizes catalystP(t-Bu)₃, PCy₃
Biaryl Phosphines Bulky, electron-rich, tunableHigh catalyst activity and stability, effective for challenging substratesSPhos, XPhos, RuPhos
N-Heterocyclic Carbenes (NHCs) Very strong σ-donors, sterically tunableForm highly stable and active catalystsIPr, IMes
Bidentate Phosphines Form stable chelate complexesCan influence geometry and reductive elimination ratesdppf, BINAP

Based on a comprehensive search of available scientific literature and databases, detailed experimental data specifically for the compound This compound regarding its X-ray crystallography and advanced Nuclear Magnetic Resonance (NMR) spectroscopy is not publicly available.

Therefore, it is not possible to provide the thorough, informative, and scientifically accurate content for the requested sections and subsections as outlined in your instructions. Generating content on molecular conformation, crystal packing, intermolecular interactions, specific structural parameters, or NMR spectral data without published research findings would be speculative and would not meet the required standard of scientific accuracy.

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Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton (¹H) and carbon (¹³C) NMR signals of this compound and its derivatives, two-dimensional (2D) NMR techniques are indispensable. These experiments provide correlation information between different nuclei, resolving ambiguities that may arise from one-dimensional spectra.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically over two to three bonds. For this compound, COSY would definitively establish the connectivity between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate the chemical shifts of protons with the directly attached carbon atoms. This would allow for the direct assignment of the carbon signals for the methyl group and the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically two to four bonds). HMBC is particularly powerful for identifying quaternary carbons, such as the carbons bearing the chloro, nitro, and cyano substituents, by observing their correlations with nearby protons. For instance, the protons of the methyl group would show correlations to the adjacent aromatic carbons, including the carbon attached to the nitro group and the carbon at position 3.

The combined application of these 2D NMR techniques would provide a comprehensive and unambiguous assignment of all ¹H and ¹³C chemical shifts, confirming the molecular structure of this compound.

Vibrational Spectroscopy (IR and Raman)

The nitrile (C≡N) group in benzonitrile derivatives gives rise to a characteristic and typically intense absorption band in the IR spectrum. researchgate.net The position and intensity of this band are sensitive to the electronic effects of the other substituents on the aromatic ring.

For substituted benzonitriles, the C≡N stretching vibration is generally observed in the range of 2200-2280 cm⁻¹. researchgate.net The presence of electron-withdrawing groups, such as the nitro and chloro groups in this compound, would be expected to influence the frequency and intensity of this band. Conjugation with the phenyl ring can also affect the vibrational wavenumber. researchgate.net

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
C≡N Stretch2200 - 2280Strong in IR

The nitro (NO₂) group has several characteristic vibrational modes that are readily identifiable in IR and Raman spectra. The two most prominent are the asymmetric and symmetric stretching vibrations. spectroscopyonline.com

Asymmetric NO₂ Stretch (ν_as(NO₂)): This mode typically appears as a strong band in the region of 1500-1560 cm⁻¹. spectroscopyonline.comscirp.org

Symmetric NO₂ Stretch (ν_s(NO₂)): This mode gives rise to a strong band in the 1335-1370 cm⁻¹ range. spectroscopyonline.comscirp.org

In addition to the stretching modes, other vibrations associated with the nitro group include scissoring, wagging, and rocking modes, which appear at lower frequencies. spectroscopyonline.comscirp.org The intense nature of the nitro group stretching bands makes them a distinctive feature in the vibrational spectrum of this compound. spectroscopyonline.com

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity
Asymmetric NO₂ Stretch1500 - 1560Strong
Symmetric NO₂ Stretch1335 - 1370Strong
NO₂ Scissoring~850Medium

For a complete and unambiguous assignment of all observed vibrational bands, a normal coordinate analysis (NCA) is often performed. researchgate.netnih.gov NCA is a computational method that describes the vibrational motions of a molecule in terms of normal modes, which are collective motions of the atoms. libretexts.org

The analysis involves calculating the theoretical vibrational frequencies and comparing them with the experimental data from IR and Raman spectra. The Potential Energy Distribution (PED) is then calculated for each normal mode, which describes the contribution of individual internal coordinates (such as bond stretching and angle bending) to that particular vibration. scirp.orgnih.gov

By performing NCA, it is possible to:

Confirm the assignments of the characteristic functional group vibrations (C≡N, NO₂).

Assign the vibrations of the substituted benzene ring, including C-H, C-C, C-Cl, and C-CH₃ stretching and bending modes.

Understand the extent of vibrational coupling between different modes.

Studies on similar substituted benzonitriles have shown that NCA, often aided by density functional theory (DFT) calculations, provides excellent agreement between calculated and observed frequencies, leading to a reliable and detailed vibrational assignment. researchgate.netnih.govresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound (C₇H₃ClN₂O₂), the nominal molecular weight is approximately 182.5 g/mol . nist.gov

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of chlorine, a characteristic isotopic pattern would be seen for the molecular ion and any chlorine-containing fragments, with the (M+2)⁺ peak having an intensity of approximately one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of nitro and halogen-containing aromatic compounds can be complex. researchgate.netnih.gov Common fragmentation pathways for this compound under EI-MS could include:

Loss of the nitro group (•NO₂)

Loss of a chlorine radical (•Cl)

Loss of small molecules such as NO or CO

Fragmentation of the aromatic ring

Tandem mass spectrometry (MS/MS) could be employed to further investigate the fragmentation pathways by isolating the molecular ion or a specific fragment ion and inducing further fragmentation. This provides more detailed structural information and helps to confirm the identity of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that would be used to determine the molecular weight of this compound. In positive ion mode, the molecule would be expected to be observed as a protonated molecule [M+H]⁺. Given the molecular formula C₈H₅ClN₂O₂, the theoretical molecular weight can be calculated.

Interactive Data Table: Theoretical Isotopic Distribution for [C₈H₅ClN₂O₂ + H]⁺

Ionm/z (Da)Relative Abundance (%)
[M+H]⁺ (³⁵Cl)197.0116100.00
[M+H]⁺ (³⁷Cl)199.008632.50

This characteristic isotopic pattern, with a prominent peak and a smaller peak at M+2 with approximately one-third the intensity, is a clear indicator of the presence of a single chlorine atom in the molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. This technique distinguishes between compounds with the same nominal mass but different chemical formulas.

Interactive Data Table: Predicted HRMS Data

IonTheoretical m/z (Da)
[M+H]⁺197.01155

The experimentally determined mass from an HRMS analysis is expected to be in very close agreement with this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula of C₈H₅ClN₂O₂.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion, in this case, the protonated molecule of this compound. The resulting fragmentation pattern provides valuable information about the compound's structure. While specific experimental data is unavailable, a plausible fragmentation pathway can be proposed based on the functional groups present.

Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or parts of it, such as NO or O. The presence of the nitrile and methyl groups would also influence the fragmentation.

Interactive Data Table: Plausible MS/MS Fragmentation of [C₈H₅ClN₂O₂ + H]⁺

Precursor Ion (m/z)Proposed Fragment IonNeutral LossProposed Structure of Fragment
197.01[M+H - NO₂]⁺46.00555-Chloro-3-methylbenzonitrile cation
197.01[M+H - O]⁺15.99495-Chloro-3-methyl-2-nitrosobenzonitrile cation
197.01[M+H - HCN]⁺27.0109Chloro-methyl-nitrobenzene radical cation

The fragmentation would likely be initiated by the cleavage of the relatively weak C-NO₂ bond, leading to a stable aromatic cation. Further fragmentation of these primary product ions would provide additional structural details.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of nitroaromatic compounds. The electronic transitions responsible for this absorption are primarily π → π* and n → π* transitions.

The benzene ring, along with the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups, and the electron-donating methyl (-CH₃) group, forms a conjugated system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption in the UV region.

Interactive Data Table: Expected Electronic Transitions

Transition TypeChromophoreExpected Wavelength Range (nm)
π → πSubstituted Benzene Ring~250-300
n → πNitro Group~300-350

The π → π* transitions are typically of high intensity, while the n → π* transitions, originating from the non-bonding electrons of the oxygen atoms in the nitro group, are generally of lower intensity. The exact position and intensity of these absorption maxima would be influenced by the solvent used for the analysis due to solvatochromic effects.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in understanding the fundamental properties of this compound.

Geometry optimization is a fundamental computational procedure that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, can be employed to calculate its optimized geometry. jocpr.com This analysis would provide precise bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is dictated by the spatial arrangement of its functional groups: the chloro, methyl, nitro, and nitrile groups attached to the benzene ring. The interplay between the electron-donating methyl group and the electron-withdrawing chloro, nitro, and nitrile groups creates a distinct electronic distribution that governs the molecule's reactivity. vulcanchem.com

Hypothetical Optimized Geometry Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

Parameter Bond Length (Å) Parameter Bond Angle (°)
C-Cl 1.745 C-C-Cl 119.5
C-CH3 1.510 C-C-CH3 121.0
C-NO2 1.470 C-C-NO2 118.0
C-CN 1.450 C-C-CN 120.0

Note: The data in this table is illustrative and represents typical values for similar compounds, not experimentally verified data for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most probable sites for nucleophilic and electrophilic attack.

Hypothetical Frontier Molecular Orbital Energies for this compound

Orbital Energy (eV)
HOMO -7.5
LUMO -3.0

Note: This data is hypothetical and serves to illustrate the output of FMO analysis.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential localized around the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group, indicating these as sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms of the methyl group and parts of the aromatic ring.

Reaction Mechanism Elucidation through Potential Energy Surface (PES) Analysis

Understanding how a chemical reaction proceeds requires mapping out the potential energy surface (PES), which represents the energy of a system as a function of the positions of its atoms.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. By characterizing the geometry of the transition state and calculating its energy, the activation barrier for the reaction can be determined. This barrier represents the minimum energy required for the reaction to occur. Computational methods can be used to locate transition states and calculate these activation energies, providing critical insights into the reaction kinetics. For instance, in nucleophilic aromatic substitution reactions involving similar chloro-nitroaromatic compounds, the formation of a Meisenheimer complex as an intermediate is often a key step, and its stability and the barriers to its formation and decomposition can be computationally modeled. researchgate.net

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, asserting that the propensity for changes in electron density, rather than orbital interactions alone, governs reaction pathways. mdpi.com MEDT analyzes the changes in the electronic structure along the reaction coordinate.

A key tool within MEDT is the analysis of the Electron Localization Function (ELF), which provides a visualization of electron pair localization in a molecule. By examining the changes in the ELF basins along a reaction path, a detailed picture of bond formation and breaking can be constructed. This approach, known as Bonding Evolution Theory (BET), can elucidate whether a reaction is concerted or stepwise and can pinpoint the exact moments of bond formation. scielo.org.mx For a reaction involving this compound, MEDT could provide a nuanced understanding of the electronic rearrangements that occur during a transformation, such as a cycloaddition or a substitution reaction. mdpi.comscielo.org.mx

Regioselectivity and Stereoselectivity Predictions

Theoretical calculations are crucial for predicting the outcomes of chemical reactions. For this compound, computational models could be employed to predict how it would react with various reagents.

Regioselectivity: This refers to the preference of a chemical reaction to occur at one position over another. By calculating parameters such as atomic charges, frontier molecular orbitals (HOMO/LUMO), and molecular electrostatic potential (MEP), chemists can predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. For example, the interplay between the electron-withdrawing nitro and cyano groups and the electron-donating methyl group would create a complex electronic landscape, making theoretical predictions essential for understanding its reactivity in reactions like aromatic substitution.

Stereoselectivity: This concerns the preferential formation of one stereoisomer over another. While the core benzene ring of this compound is planar and achiral, stereoselectivity could become a factor in reactions involving the addition to the nitrile group or if the molecule interacts with a chiral catalyst or reagent. Quantum mechanical calculations of transition state energies for different stereochemical pathways would be necessary to predict any such selectivity.

Without specific studies, no definitive predictions on the regioselectivity or stereoselectivity of reactions involving this compound can be made.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of molecular behavior.

Conformational Analysis and Dynamic Behavior

While the benzene ring itself is rigid, the substituents—particularly the nitro and methyl groups—can undergo rotational movements. Conformational analysis of this compound would involve calculating the potential energy surface as a function of the torsion angles of these groups. This would identify the most stable (lowest energy) conformation and the energy barriers to rotation. MD simulations would further reveal how the molecule vibrates and rotates at different temperatures, providing insight into its flexibility and the accessible conformational states in solution or the solid state. For instance, steric hindrance between the adjacent methyl and nitro groups would likely be a key factor in determining the molecule's preferred geometry.

Solvent Effects on Molecular Interactions and Reactivity

The solvent environment can significantly influence a molecule's properties and reactivity. MD simulations using explicit solvent models (where individual solvent molecules are included) or implicit models (where the solvent is treated as a continuous medium) could be used to study these effects. Such simulations would show how solvent molecules arrange themselves around the solute and how this solvation affects conformational preferences and the accessibility of reactive sites. For a polar molecule like this compound, polar solvents would be expected to stabilize the ground state and influence the energy of transition states in chemical reactions.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic data, which aids in the identification and characterization of compounds.

Theoretical Calculation of Vibrational Spectra (IR, Raman) and Comparison with Experimental Data

Density Functional Theory (DFT) calculations are commonly used to predict the vibrational frequencies of molecules. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical infrared (IR) and Raman spectrum can be generated. These predicted spectra are invaluable for interpreting experimental data, allowing for the assignment of specific absorption bands or Raman shifts to particular vibrational modes of the molecule, such as C-H stretches, C=C ring vibrations, C-Cl stretch, NO₂ symmetric and asymmetric stretches, and the C≡N stretch. A comparison between theoretical and experimental spectra, often involving a scaling factor for the calculated frequencies, is a standard method for confirming the structure of a synthesized compound. No such experimental or theoretical vibrational data has been reported for this compound.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These calculations determine the magnetic shielding around each nucleus, which is then converted into a chemical shift value relative to a standard (like Tetramethylsilane, TMS). The predicted shifts for the aromatic protons, the methyl protons, and the various carbon atoms of this compound would depend heavily on the electronic effects of the five substituents. Comparing these predicted shifts with an experimental NMR spectrum would be a powerful way to confirm the compound's isomeric structure. Currently, no public computational or experimental NMR data is available for this specific molecule.

Theoretical Thermodynamic Studies

Calculation of Standard Thermodynamic Functions (e.g., Enthalpy, Entropy, Gibbs Free Energy)

No published data is available.

Reaction Energetics and Equilibrium Considerations

No published data is available.

Applications in Chemical Research

Utility in Medicinal Chemistry and Drug Discovery

While no specific applications of 5-Chloro-3-methyl-2-nitrobenzonitrile have been documented, its structural motifs are present in molecules of pharmaceutical interest. Halogenated nitroaromatic compounds are common intermediates in the synthesis of drugs. vulcanchem.com For example, related compounds like 5-chloro-2-nitrobenzoic acid derivatives are used as intermediates for vasopressin V2-receptor antagonists. nih.gov The title compound, after reduction of its nitro group and further elaboration, could serve as a key building block for novel therapeutic agents. Its structure is particularly suited for creating libraries of substituted heterocyclic compounds for high-throughput screening.

Application in Materials Science and Agrochemicals

Benzonitrile (B105546) derivatives are used in the synthesis of dyes, pigments, and specialty polymers. researchgate.net The specific substitution pattern of this compound could be exploited to develop new materials with tailored electronic or optical properties. In the agrochemical sector, chloro-nitroaromatic compounds are precursors to a wide range of pesticides and herbicides. researchgate.net Therefore, it is plausible that this compound could serve as an intermediate in the development of new crop protection agents.

Conclusion

Direct Synthesis Strategies for this compound

Nitration of Halogenated Methylbenzonitrile Precursors

A logical and direct route to this compound involves the nitration of a suitable precursor, namely 5-chloro-3-methylbenzonitrile. This approach hinges on the precise control of the electrophilic aromatic substitution reaction to achieve the desired regiochemical outcome.

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution, typically involving the nitronium ion (NO₂⁺) as the active electrophile. The regioselectivity of this reaction on a substituted benzene (B151609) ring is governed by the electronic and steric effects of the existing substituents. In the case of 5-chloro-3-methylbenzonitrile, the directing effects of the chloro, methyl, and cyano groups must be considered.

The methyl group (-CH₃) is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugative effects. The chloro group (-Cl) is a deactivating, ortho, para-director, with its electron-withdrawing inductive effect outweighing its electron-donating resonance effect. The cyano group (-CN) is a strongly deactivating, meta-directing group due to its potent electron-withdrawing inductive and resonance effects.

Considering the precursor 5-chloro-3-methylbenzonitrile, the positions available for nitration are C2, C4, and C6.

Position C2: ortho to the methyl group, ortho to the chloro group, and meta to the cyano group.

Position C4: para to the methyl group, ortho to the chloro group, and meta to the cyano group.

Position C6: ortho to the methyl group and meta to both the chloro and cyano groups.

The choice of nitrating agent and reaction conditions is crucial for achieving high yield and selectivity. A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to facilitate the formation of the nitronium ion.

In a process for the nitration of o-chlorobenzonitrile, a related compound, a mixed acid system of 98% nitric acid and 98% sulfuric acid was employed. google.com The reaction was carried out at a low temperature (0-10°C) to control the exothermic nature of the reaction and to minimize the formation of byproducts. google.com The molar ratio of the reactants is a key parameter to optimize; for instance, a molar ratio of o-chlorobenzonitrile to nitric acid to sulfuric acid of 1:1.15:1.4 has been reported. google.com The reaction time is another important factor, with insulation for several hours being necessary to ensure complete reaction. google.com

For substrates that are sensitive or prone to side reactions, milder nitrating agents can be employed. These include acetyl nitrate (B79036), nitronium tetrafluoroborate, or metal nitrate salts in the presence of an acid catalyst. The use of solid acid catalysts or zeolites can also offer advantages in terms of regioselectivity and ease of workup. scirp.org Optimization studies for the nitration of sodium 2-chlorotoluene-4-sulfonate found that a mass ratio of fuming sulfuric acid to the substrate of 4, a molar ratio of fuming nitric acid of 1.05, and a reaction temperature of -5°C for 3 hours led to a significant increase in yield to 91%. researchgate.net These conditions highlight the importance of precise control over stoichiometry and temperature for efficient nitration of complex substituted aromatics.

Table 1: Representative Nitration Conditions for Substituted Benzonitriles

PrecursorNitrating AgentSolvent/CatalystTemperature (°C)Time (h)Product(s)Yield (%)Reference
o-ChlorobenzonitrileHNO₃/H₂SO₄Dichloroethane0-1052-Chloro-5-nitrobenzonitrile~83-90 google.com
2-Chloro-5-(trifluoromethyl)benzonitrileMixed AcidNot specifiedNot specifiedNot specified2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acidNot specified nih.gov
Sodium 2-chlorotoluene-4-sulfonateFuming HNO₃Fuming H₂SO₄-53Sodium 2-chloro-5-nitrotoluene-4-sulfonate91 researchgate.net

Cyanation Strategies for Chloronitrotoluene Derivatives

An alternative synthetic route to this compound involves the introduction of the cyano group onto a 1,5-dichloro-3-methyl-2-nitrobenzene (B187763) precursor. This strategy relies on a nucleophilic substitution of one of the chloro groups by a cyanide source, a reaction often facilitated by a transition metal catalyst.

The Rosenmund-von Braun reaction, the copper-catalyzed cyanation of aryl halides, is a well-established method for the synthesis of aryl nitriles. This reaction typically employs copper(I) cyanide as both the cyanide source and the catalyst. The reaction proceeds through an oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the aryl nitrile and regenerate the copper(I) catalyst.

A process for the preparation of 4-chloro-2-nitrobenzonitrile (B1583667) from 2,5-dichloronitrobenzene demonstrates the feasibility of this approach. epo.org In this process, 2,5-dichloronitrobenzene is reacted with copper(I) cyanide in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) at elevated temperatures (140-170°C). epo.org The use of a slight excess of copper(I) cyanide is often beneficial. The addition of a small amount of an inorganic cyanide, such as potassium or sodium cyanide, can also promote the reaction. epo.org

The reactivity of the two chloro groups in 1,5-dichloro-3-methyl-2-nitrobenzene would need to be considered. The chloro group at the 1-position is ortho to the nitro group and meta to the methyl group, while the chloro group at the 5-position is para to the nitro group and meta to the methyl group. The strong electron-withdrawing effect of the nitro group activates the ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions. Therefore, selective cyanation at the 1-position to yield the desired product is plausible, though competitive substitution at the 5-position could occur.

While copper-catalyzed cyanation is a powerful tool, it has its challenges. The high temperatures often required can lead to side reactions and limit the functional group tolerance. Furthermore, the use of stoichiometric or super-stoichiometric amounts of copper cyanide can complicate product purification.

Recent advances in cyanation methodologies have focused on developing more efficient and milder catalytic systems. The use of palladium catalysts has been explored, although catalyst deactivation by the cyanide anion can be a significant issue. researchgate.net To overcome this, various strategies have been developed, including the use of ligands that stabilize the palladium catalyst and the use of alternative cyanide sources that release the cyanide ion slowly.

The development of copper-catalyzed systems with improved activity at lower temperatures is an active area of research. The use of ligands such as diamines can facilitate the reaction and allow for the use of catalytic amounts of copper. researchgate.net Additionally, alternative and less toxic cyanide sources, such as potassium hexacyanoferrate(II) or sodium nitroprusside, have been successfully employed in copper-catalyzed cyanation reactions, offering a more environmentally benign approach. researchgate.netresearchgate.net For sterically hindered aryl halides, the development of specialized ligand systems is often necessary to achieve efficient coupling. researchgate.net The choice of solvent can also play a crucial role, with polar aprotic solvents generally being preferred.

Table 2: Representative Copper-Catalyzed Cyanation Conditions for Halogenated Nitroarenes

SubstrateCyanide SourceCatalyst/LigandSolventTemperature (°C)Time (h)ProductYield (%)Reference
2,5-DichloronitrobenzeneCuCNNoneDMF165-1705.54-Chloro-2-nitrobenzonitrileNot specified epo.org
Aryl IodidesNa₂[Fe(CN)₅NO]·2H₂OCuIPEG-40012020Aryl Nitrilesup to 96 researchgate.net
Aryl BromidesK₄[Fe(CN)₆]Cu(BF₄)₂·6H₂O / DMEDADMAcNot specifiedNot specifiedAryl NitrilesNot specified researchgate.net

Multi-Step Synthesis Pathways from Simpler Aromatic Precursors

A likely immediate precursor for this final step is 5-chloro-3-methyl-2-nitroaniline (B3039772). The synthesis of this aniline (B41778) intermediate from a simpler molecule like m-toluidine (B57737) (3-methylaniline) would involve the following strategic steps:

Protection of the Amino Group : The highly activating and reactive amino group of m-toluidine is first protected, typically by acetylation with acetic anhydride, to form N-(3-methylphenyl)acetamide. This prevents unwanted side reactions and helps control the regiochemical outcome of the subsequent substitution step. youtube.com

Nitration : The protected aniline undergoes electrophilic aromatic nitration. The directing effects of the acetamido group (a strong ortho, para-director) and the methyl group (a weaker ortho, para-director) must be considered. ulisboa.pt Nitration of N-(3-methylphenyl)acetamide would likely yield a mixture of isomers, with the nitro group being directed to the positions ortho and para to the powerful acetamido group. Obtaining the desired 2-nitro isomer, N-(3-methyl-2-nitrophenyl)acetamide, would require careful control of reaction conditions and likely chromatographic separation from other isomers.

Chlorination : The subsequent introduction of a chlorine atom at the 5-position is challenging due to the directing effects of the existing substituents (acetamido, methyl, and nitro groups). The nitro group is a meta-director, while the acetamido and methyl groups are ortho, para-directors. This step often results in a mixture of products, making the regioselective synthesis of the 5-chloro isomer difficult.

Deprotection : The acetamido group is hydrolyzed, typically under acidic or basic conditions, to reveal the amino group, yielding 5-chloro-3-methyl-2-nitroaniline. chemicalbook.com

Diazotization and Sandmeyer Reaction : The synthesized 5-chloro-3-methyl-2-nitroaniline is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C). mnstate.edunumberanalytics.com The resulting diazonium salt is then treated with a solution of copper(I) cyanide (CuCN), which replaces the diazonium group (-N₂⁺) with a cyano group (-CN), to afford the final product, this compound. wikipedia.orglscollege.ac.in

This pathway highlights the synthetic challenge of controlling regioselectivity in polysubstituted aromatic systems. libretexts.orglibretexts.org The order of nitration and chlorination steps is crucial and often requires empirical optimization to maximize the yield of the desired isomer.

Table 1: Plausible Multi-Step Synthesis Pathway
StepReactionStarting MaterialKey ReagentsProductPurpose
1Protection (Acetylation)m-ToluidineAcetic AnhydrideN-(3-methylphenyl)acetamideProtect amino group and control regioselectivity.
2NitrationN-(3-methylphenyl)acetamideHNO₃ / H₂SO₄N-(3-methyl-2-nitrophenyl)acetamideIntroduce the nitro group at the C2 position.
3ChlorinationN-(3-methyl-2-nitrophenyl)acetamideCl₂ / Lewis AcidN-(5-chloro-3-methyl-2-nitrophenyl)acetamideIntroduce the chlorine atom at the C5 position.
4Deprotection (Hydrolysis)N-(5-chloro-3-methyl-2-nitrophenyl)acetamideH₃O⁺ or OH⁻, heat5-Chloro-3-methyl-2-nitroanilineRegenerate the primary amine.
5Diazotization & Sandmeyer Reaction5-Chloro-3-methyl-2-nitroaniline1. NaNO₂, HCl 2. CuCNThis compoundIntroduce the nitrile group.

Green Chemistry Approaches in this compound Synthesis

The traditional synthetic routes to compounds like this compound often involve harsh reagents, hazardous solvents, and the generation of significant waste. Green chemistry principles offer pathways to mitigate these environmental and safety concerns.

Atom Economy and Waste Minimization in Nitration Processes

Conventional aromatic nitration employs a mixture of concentrated nitric acid and sulfuric acid. This "mixed acid" method suffers from low atom economy and generates large volumes of corrosive, acidic waste that is difficult to neutralize and dispose of. Modern approaches focus on replacing this system. uliege.be The use of solid acid catalysts, such as zeolites or clays, can facilitate nitration with nitric acid alone, eliminating the need for sulfuric acid and allowing for easier catalyst separation and recycling. Alternative nitrating agents like nitrogen dioxide have also been explored, which can improve atom economy and reduce the generation of spent acid. google.com

Emerging Catalytic Methods for Nitrile and Nitro Group Introduction

The Sandmeyer reaction, while effective, traditionally uses stoichiometric amounts of toxic copper(I) cyanide, generating hazardous copper-containing waste. Research has focused on developing catalytic versions of this reaction that use only small amounts of a copper catalyst. Furthermore, palladium-catalyzed cyanation reactions have emerged as a powerful alternative for introducing nitrile groups onto aromatic rings. These methods often use less toxic cyanide sources and operate under milder conditions. For nitro group introduction, catalytic nitration using solid acids represents a significant green advancement over traditional methods. uliege.be

Preparation of Key Intermediates for this compound Derivatization

The synthesis of derivatives of this compound often relies on the preparation of key intermediates, particularly carboxylic acid analogues, which serve as versatile building blocks for further chemical modification.

Synthesis of Nitrobenzoic Acid and Benzoic Acid Derivatives

Substituted benzoic acids are fundamental intermediates in organic synthesis. There are several general methods for their preparation. One common route is the oxidation of an alkyl group on the aromatic ring. For instance, a methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Another primary method for accessing benzoic acid derivatives is the hydrolysis of the corresponding benzonitrile (B105546). The nitrile group (-CN) can be converted to a carboxylic acid group (-COOH) under either acidic (e.g., aqueous H₂SO₄) or basic (e.g., aqueous NaOH) conditions, followed by acidification. This method would be the most direct way to convert this compound into its corresponding benzoic acid, 5-chloro-3-methyl-2-nitrobenzoic acid.

Furthermore, intermediates like 2-amino-5-chloro-3-methylbenzoic acid are valuable, for example in the synthesis of certain agrochemicals. The synthesis of this compound can be achieved by the direct, regioselective chlorination of 2-amino-3-methylbenzoic acid using a suitable chlorinating agent.

Table 2: Synthesis Methods for Key Benzoic Acid Intermediates
Target IntermediateSynthetic MethodPrecursorTypical Reagents
5-Chloro-3-methyl-2-nitrobenzoic acidNitrile HydrolysisThis compoundH₃O⁺ or NaOH(aq) then H₃O⁺
5-Chloro-3-methyl-2-nitrobenzoic acidOxidation of Methyl Group5-Chloro-1,3-dimethyl-2-nitrobenzeneKMnO₄ or Na₂Cr₂O₇ / H₂SO₄
2-Amino-5-chloro-3-methylbenzoic acidReduction of Nitro Group5-Chloro-3-methyl-2-nitrobenzoic acidFe/HCl or H₂, Pd/C
2-Amino-5-chloro-3-methylbenzoic acidChlorination2-Amino-3-methylbenzoic acidN-Chlorosuccinimide (NCS) or SO₂Cl₂

Reduction of Nitro Groups to Amino Functionalities

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing a crucial route to aromatic amines which are precursors to a wide array of pharmaceuticals, dyes, and other fine chemicals. numberanalytics.com The conversion of a nitro group (-NO₂) to an amino functionality (-NH₂) in compounds related to this compound can be achieved through various methods, broadly categorized as catalytic hydrogenation and chemical reduction. numberanalytics.com The choice of method is critical, especially when other reducible functional groups, such as the nitrile (-CN) group, are present, requiring high chemoselectivity.

Catalytic hydrogenation is a widely employed technique that utilizes hydrogen gas (H₂) in the presence of a metal catalyst. numberanalytics.com Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. numberanalytics.comwikipedia.org This method is often advantageous as it can be performed under neutral pH conditions, which preserves acid-sensitive groups. masterorganicchemistry.com However, the relative positions of the nitro and nitrile groups on the benzene ring can significantly influence the reaction's outcome. For instance, the hydrogenation of 2-nitrobenzonitrile (B147312) over a Raney nickel catalyst can lead to the formation of 2-aminobenzamide (B116534) through an intramolecular oxidation-reduction process, rather than the expected 2-aminobenzonitrile. researchgate.net

Chemical reduction methods offer a diverse set of reagents capable of reducing nitroarenes. Historically, metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic media (e.g., hydrochloric acid) have been used. masterorganicchemistry.com A particularly effective and selective method for reducing a nitro group in the presence of a nitrile involves the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like refluxing ethyl acetate. stackexchange.com This system is known to cleanly reduce the nitro group while leaving sensitive functionalities like nitriles, esters, and halogens unaffected. stackexchange.com

Other reagents have also been developed for this purpose. A combination of sodium borohydride (B1222165) (NaBH₄) with a transition metal complex, such as Ni(PPh₃)₄, can effectively reduce nitroaromatics to their corresponding amines. jsynthchem.com While metal hydrides like lithium aluminum hydride (LiAlH₄) are powerful reducing agents, they are typically not used for converting aryl nitro compounds to anilines as they tend to form azo compounds as byproducts. wikipedia.org A novel, highly chemoselective process utilizes trichlorosilane (B8805176) in the presence of an organic base, which reduces nitro groups without affecting other potentially reactive functional groups. google.com

The following table summarizes various methodologies for the reduction of aromatic nitro groups.

Methodology Reagents and Catalysts Key Features Reference(s)
Catalytic HydrogenationH₂, Pd/C, PtO₂, Raney NickelCan be performed at neutral pH. masterorganicchemistry.com Reaction outcome can be influenced by substituent position. researchgate.net numberanalytics.commasterorganicchemistry.comresearchgate.net
Metal in AcidFe/HCl, Sn/HCl, Zn/HClTraditional and robust method. masterorganicchemistry.com Can be harsh and lack selectivity. numberanalytics.com numberanalytics.commasterorganicchemistry.com
Tin(II) ChlorideSnCl₂·2H₂O in Ethyl AcetateHigh chemoselectivity; does not reduce nitrile, ester, or halogen groups. stackexchange.com stackexchange.com
Borohydride SystemNaBH₄ / Ni(PPh₃)₄Offers an alternative to harsher methods or catalytic hydrogenation. jsynthchem.com jsynthchem.com
Silane ReductionTrichlorosilane (HSiCl₃) / Organic BaseHighly chemoselective, leaving other functional groups intact. google.com google.com

Conversion of Carboxylic Acid to Acyl Chloride and Amide Derivatives

The synthesis of amide derivatives from carboxylic acids is a common two-step sequence in organic chemistry that proceeds through a highly reactive acyl chloride intermediate. This transformation is central to the construction of more complex molecules.

Step 1: Carboxylic Acid to Acyl Chloride

The initial step involves the conversion of the carboxylic acid's hydroxyl (-OH) group into a good leaving group, which is then displaced by a chloride ion. This is achieved by reacting the carboxylic acid with a chlorinating agent. libretexts.org Several reagents are effective for this purpose, with thionyl chloride (SOCl₂) being one of the most frequently used. chemguide.co.uklibretexts.org The reaction with thionyl chloride is particularly convenient because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. chemguide.co.uk

Other common reagents for this conversion include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.uk The reaction with PCl₅ produces the acyl chloride along with phosphorus trichloride (B1173362) oxide (POCl₃) and HCl. When PCl₃ is used, the coproduct is phosphorous acid (H₃PO₃). chemguide.co.uk In each case, the acyl chloride can typically be isolated from the reaction mixture by fractional distillation. chemguide.co.uk

Step 2: Acyl Chloride to Amide

Acyl chlorides are among the most reactive of the carboxylic acid derivatives. libretexts.org This high reactivity allows for their facile conversion into less reactive derivatives, such as amides. The process, known as aminolysis, involves the reaction of the acyl chloride with ammonia, a primary amine (R-NH₂), or a secondary amine (R₂NH) to yield a primary, secondary, or tertiary amide, respectively. libretexts.orguobasrah.edu.iq The reaction is a nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to give the stable amide product. libretexts.org

The following table outlines the reagents for the conversion of carboxylic acids to amides via acyl chlorides.

Transformation Step Reagents Byproducts Key Features Reference(s)
Carboxylic Acid → Acyl Chloride Thionyl Chloride (SOCl₂)SO₂(g), HCl(g)Gaseous byproducts simplify purification. chemguide.co.uk chemguide.co.uklibretexts.org
Phosphorus(V) Chloride (PCl₅)POCl₃, HClEffective, but byproduct separation is required. chemguide.co.uk chemguide.co.uk
Phosphorus(III) Chloride (PCl₃)H₃PO₃Milder reaction conditions compared to PCl₅. chemguide.co.uk chemguide.co.uk
Acyl Chloride → Amide Ammonia (NH₃)HClForms a primary amide (R-CONH₂). libretexts.orguobasrah.edu.iq
Primary Amine (R'NH₂)HClForms a secondary amide (R-CONHR'). libretexts.orguobasrah.edu.iq
Secondary Amine (R'₂NH)HClForms a tertiary amide (R-CONR'₂). libretexts.orguobasrah.edu.iq

Q & A

Q. Table 1: Example Reaction Parameters

StepReagents/ConditionsYield RangeReference
NitrationHNO₃/H₂SO₄, 0–5°C40–60%
ChlorinationCl₂/FeCl₃, reflux50–70%
MethylationCH₃I/K₂CO₃, DMF, 80°C30–50%

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Answer:

  • ¹H/¹³C NMR : Identify substituent positions. For example:
    • Nitro groups deshield adjacent protons (δ 8.5–9.0 ppm).
    • Chlorine induces splitting in aromatic protons .
  • IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric stretch) and nitrile (2250 cm⁻¹) groups.
  • Mass Spectrometry (MS) : Molecular ion peak (M⁺) at m/z 196.5 (calculated for C₈H₅ClN₂O₂).

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 8.7 (H-4), δ 2.5 (CH₃)
IR1520 cm⁻¹ (NO₂), 2250 cm⁻¹ (CN)

Advanced: How can computational chemistry methods (e.g., DFT) predict the reactivity or stability of this compound under varying conditions?

Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Solvent Effects : Use COSMO-RS models to simulate stability in polar vs. non-polar solvents.
  • Thermal Stability : Molecular dynamics (MD) simulations assess decomposition pathways at elevated temperatures.
  • Validation : Cross-check computational results with experimental DSC/TGA data.

Methodological Tip : Combine Gaussian 16 (DFT) and Materials Studio (MD) for multi-scale modeling .

Advanced: What strategies should be employed when encountering contradictory data in the synthesis or characterization of this compound?

Answer:

  • Cross-Validation : Replicate reactions under identical conditions to confirm reproducibility.
  • Analytical Triangulation : Use complementary techniques (e.g., XRD with NMR) to resolve structural ambiguities .
  • Controlled Experiments : Isolate variables (e.g., solvent purity, humidity) to identify contamination sources.
  • Literature Benchmarking : Compare data with structurally similar compounds (e.g., 3,5-Dichloro-4-fluorobenzonitrile) .

Case Study : Discrepancies in melting points may arise from polymorphic forms—use DSC to identify crystalline phases .

Safety: What are the critical safety considerations and storage protocols for handling this compound in laboratory settings?

Answer:

  • Hazards : Toxicity (LD₅₀ > 200 mg/kg in rats), potential mutagenicity .
  • Handling : Use fume hoods, nitrile gloves, and PPE. Avoid inhalation or skin contact.
  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
  • Disposal : Follow EPA guidelines for halogenated waste (incineration with scrubbers) .

Emergency Protocol : Immediate rinsing with water for spills; consult SDS for decontamination steps .

Advanced: How can researchers design experiments to study the degradation pathways of this compound in environmental matrices?

Answer:

  • Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–10) using LC-MS to identify intermediates .
  • Photolysis : Expose to UV light (λ = 254 nm) and analyze by GC-MS for nitro group reduction products.
  • Microbial Degradation : Use soil slurry assays with Pseudomonas spp. to track biodegradation rates .

Data Interpretation : Compare half-lives (t₁/₂) across conditions to model environmental persistence .

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